

Comprehensive Spectroscopic Characterization: 2',4'-Dibromo-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2',4'-Dibromo-3'-
fluoroacetophenone

CAS No.: 1803836-80-7

Cat. No.: B1410763

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Executive Summary & Structural Context

2',4'-Dibromo-3'-fluoroacetophenone is a tetra-substituted benzene derivative characterized by a specific substitution pattern that dictates its unique spectroscopic signature. Unlike its alpha-brominated analogs (used as lachrymators), this compound features halogenation directly on the aromatic ring, significantly altering its electronic and steric properties.

- IUPAC Name: 1-(2,4-dibromo-3-fluorophenyl)ethanone
- Molecular Formula: C
H
Br
FO
- Molecular Weight: 295.93 g/mol
- Key Application: Intermediate for Suzuki-Miyaura cross-coupling (via the C4-Br) and nucleophilic aromatic substitution (S
Ar) at the C3-F position.

Structural Numbering & Logic

To interpret the spectra correctly, the atomic numbering is defined as follows:

- Position 1': Acetyl group (-C(=O)CH₃) attachment point.
- Position 2': Bromine atom (Ortho to acetyl, Ortho to fluorine).
- Position 3': Fluorine atom.^{[1][2][3]}
- Position 4': Bromine atom (Ortho to fluorine).^[3]
- Position 5': Hydrogen (Aromatic).
- Position 6': Hydrogen (Aromatic, Ortho to acetyl).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most definitive confirmation of the halogenation state due to the distinct isotopic abundance of Bromine (

Br and

Br).

Isotopic Pattern Analysis

The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the molecular ion cluster.

Ion Species	m/z Value	Relative Abundance	Composition
M	294	~51%	C H Br F O
[M+2]	296	100% (Base Peak)	C H Br Br F O
[M+4]	298	~49%	C H Br F O

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage of the acetyl group and sequential loss of halogens.

- Alpha-Cleavage: Loss of the methyl radical (

CH

, 15 Da) generates the acylium ion [Ar-C

O]

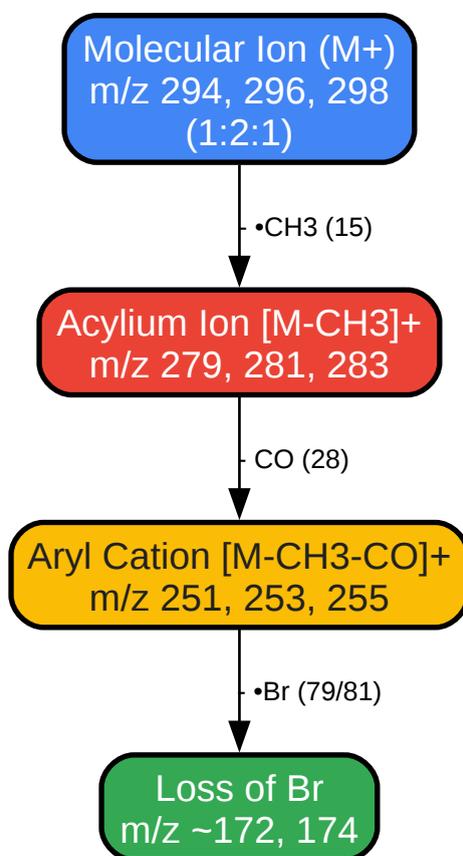
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- Decarbonylation: Loss of CO (28 Da) from the acylium ion yields the aryl cation [Ar]

.

- Halogen Loss: Sequential loss of Br

radicals.



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Caption: EI-MS fragmentation pathway showing the characteristic loss of the acetyl group followed by debromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the regiochemistry of the aromatic ring and the coupling interactions with the Fluorine-19 nucleus (spin 1/2, 100% abundance).

H NMR (Proton)

Solvent: CDCl₃

(7.26 ppm reference) Key Feature: The aromatic region contains only two protons (H-5' and H-6') which form an AB system, further split by coupling to Fluorine.

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling Constants ()
2.60 - 2.65	Singlet (s)	3H	Acetyl -CH	N/A
7.35 - 7.45	Doublet of Doublets (dd)	1H	H-6'	Hz (Ortho) Hz (Para-like)*
7.55 - 7.65	Doublet of Doublets (dd)	1H	H-5'	Hz (Ortho) Hz (Meta)

Note: The coupling between H-6' and F-3' is long-range and may appear as line broadening rather than a resolved split depending on field strength.

C NMR (Carbon-13)

The

C spectrum is complex due to C-F coupling, which splits carbon signals into doublets.

Shift (, ppm)	Splitting ()	Assignment	Structural Logic
200.5	Singlet	C=O	Ketone carbonyl
30.2	Singlet	-CH	Methyl group
158.0	Doublet (Hz)	C-3'	Direct C-F attachment
140.1	Singlet (or weak doublet)	C-1'	Ipsos to Acetyl
133.5	Doublet (Hz)	C-5'	Meta to F
128.2	Singlet	C-6'	Para to F (coupling negligible)
118.5	Doublet (Hz)	C-2'	Ortho to F (bearing Br)
112.0	Doublet (Hz)	C-4'	Ortho to F (bearing Br)

F NMR (Fluorine)

- Shift:
 - 105 to -115 ppm (Typical for fluoro-benzenes flanked by halogens).
- Pattern: Triplet or doublet of doublets (due to coupling with H-5' and potentially H-6').

Infrared Spectroscopy (IR)

IR analysis confirms the functional groups and substitution pattern.

- 1690 - 1705 cm

:C=O Stretch. Characteristic of an aryl ketone. The frequency is slightly higher than unsubstituted acetophenone (1685 cm

) due to the steric inhibition of resonance caused by the bulky 2'-Bromo group, which twists the carbonyl out of the aromatic plane.

- 1580, 1470 cm

:C=C Aromatic Stretch.

- 1150 - 1250 cm

:C-F Stretch. Strong, broad band.

- 600 - 700 cm

:C-Br Stretch. Distinct fingerprint bands.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: High-resolution acquisition for impurity profiling.

- Solvent Selection: Use Chloroform-d (CDCl_3) with 0.03% TMS as an internal standard. DMSO-d₆ is an alternative if solubility is poor, but CDCl_3 is preferred for baseline resolution of the aromatic region.
- Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (KBr/NaBr) from the synthesis step.
- Acquisition:
 - Set relaxation delay (d1) to

2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl group.

- Acquire

F spectrum (if available) to confirm the absence of regioisomers (e.g., 2',6'-dibromo-3'-fluoro).

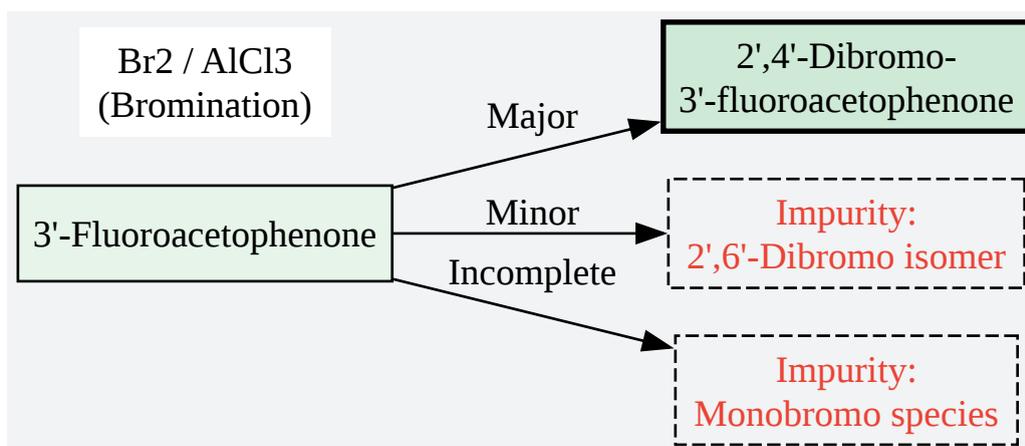
Protocol B: GC-MS Identification

Objective: Confirmation of bromination level.

- Method: Electron Impact (EI) at 70 eV.
- Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
- Temperature Program:
 - Hold 50°C for 2 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- Injection: Split mode (20:1) to prevent detector saturation from the abundant [M+2] ion.

Synthesis & Impurity Profile (Context)

Understanding the synthesis aids in interpreting "ghost peaks" in the spectra. This compound is typically synthesized via the bromination of 3'-fluoroacetophenone.



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Caption: Synthesis pathway highlighting potential regioisomeric impurities visible in NMR.

- Regioisomers: The 2',6'-dibromo isomer is a common impurity. In

¹H NMR, this would show a singlet for the aromatic protons (if equivalent) or a different coupling pattern, and the methyl peak would be shifted due to the different steric environment.

References

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2',4'-Dibromo-3'-fluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1410763#spectroscopic-data-nmr-ir-ms-of-2-4-dibromo-3-fluoroacetophenone>]

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